molecular formula C20H21N3O2 B2755187 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034553-42-7

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2755187
CAS No.: 2034553-42-7
M. Wt: 335.407
InChI Key: KKFXKVVLFOLOJR-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is an organic compound with the molecular formula C20H21N3O2 This compound is characterized by the presence of a phenoxy group, a pyrazole ring, and a propanamide moiety

Scientific Research Applications

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Future Directions

Pyrazoles, including “2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the synthesis techniques and biological activity related to pyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Phenoxy Group: The phenoxy group is typically introduced through a nucleophilic substitution reaction.

    Coupling of the Pyrazole and Phenoxy Groups: The final step involves coupling the pyrazole and phenoxy groups with the propanamide moiety under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide
  • 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Uniqueness

2-phenoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is unique due to its specific structural features, such as the presence of both a phenoxy group and a pyrazole ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-phenoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-16(25-19-10-6-3-7-11-19)20(24)21-12-13-23-15-18(14-22-23)17-8-4-2-5-9-17/h2-11,14-16H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFXKVVLFOLOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=C(C=N1)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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